N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a butan-2-yl group, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the furan ring, which can be synthesized through the aldol condensation of furfural with unsaturated methyl ketones in the presence of alcoholic sodium hydroxide . The resulting furan derivative can then be further functionalized to introduce the butan-2-yl group and the methoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide involves its interaction with molecular targets in biological systems. The furan ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and sulfonamide-containing molecules. Examples include:
- 4-(furan-2-yl)butan-2-one
- N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)amides
Uniqueness
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
877802-06-7 |
---|---|
Molecular Formula |
C16H21NO4S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-13(6-7-15-5-4-12-21-15)17(2)22(18,19)16-10-8-14(20-3)9-11-16/h4-5,8-13H,6-7H2,1-3H3 |
InChI Key |
UIIASYYYEGJPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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